molecular formula C7H4BrClN2S B2808480 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine CAS No. 1388892-94-1

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B2808480
CAS No.: 1388892-94-1
M. Wt: 263.54
InChI Key: DJIDMQBJWKUZRQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with bromine, chlorine, and a methyl group

Mechanism of Action

Result of Action

The molecular and cellular effects of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its potential targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine typically involves multi-step processes starting from commercially available precursors. One common method includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a formamide or formic acid derivative under acidic or basic conditions.

    Halogenation: The introduction of bromine and chlorine atoms can be achieved through electrophilic halogenation reactions. For instance, bromination can be performed using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or N-chlorosuccinimide (NCS).

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used to enhance efficiency and yield.

    Catalysts and Solvents: The choice of catalysts and solvents is crucial for optimizing reaction conditions and minimizing by-products.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thieno ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or dimethyl sulfoxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted thieno[2,3-d]pyrimidines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thieno[2,3-d]pyrimidines with altered sulfur oxidation states.

    Coupling Products: Biaryl or heteroaryl derivatives.

Scientific Research Applications

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Biology: The compound is used as a probe in various biochemical assays to investigate cellular pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylthieno[3,2-d]pyrimidine: Similar core structure but lacks the bromine atom.

    5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar halogenation pattern but different heterocyclic core.

Uniqueness

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is unique due to the specific combination of bromine, chlorine, and methyl substitutions on the thieno[2,3-d]pyrimidine core. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c1-3-5(8)4-6(9)10-2-11-7(4)12-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIDMQBJWKUZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 25-mL round-bottom flask containing 5-bromo-6-methylthieno[2,3-d]pyrimidin-4-ol (100 mg, 0.41 mmol, 1.00 equiv) in POCl3 (10 mL) was stirred for 1 h at 110° C. in an oil bath. The resulting mixture was concentrated under vacuum. The residue was then quenched with saturated aqueous sodium carbonate, extracted with ethyl acetate, washed with brine and dried over anhydrous sodium sulfate. After concentrated under vacuum, this resulted 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine (79 mg, 73%) as a yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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